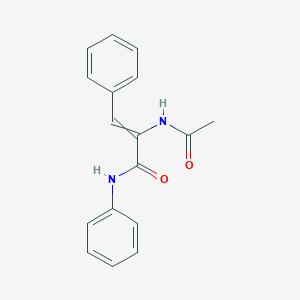
2-Propenamide, 2-(acetylamino)-N,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-(acetylamino)-N,3-diphenyl- is an organic compound that belongs to the class of amides It is known for its unique structure, which includes an amide functional group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-(acetylamino)-N,3-diphenyl- typically involves the reaction of acrylonitrile with sulfuric acid in water. This method, however, produces several unwanted byproducts. A more refined approach uses a copper metal catalyst to hydrate acrylonitrile, resulting in a purer product . Another method involves the enzymatic hydration of acrylonitrile using microorganisms .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-(acetylamino)-N,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, copper catalysts, and various oxidizing and reducing agents. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Propenamide, 2-(acetylamino)-N,3-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-(acetylamino)-N,3-diphenyl- involves its interaction with specific molecular targets and pathways. It is known to bind to sulfhydryl groups and affect the cytoskeleton by interacting with motor proteins such as kinesin . This interaction can lead to various biological effects, including neurotoxicity and reproductive toxicity .
Comparison with Similar Compounds
Similar Compounds
N-phenylacrylamide: This compound is similar but has a phenyl group attached to the nitrogen atom.
N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: A newly identified natural product with a similar structure.
Uniqueness
2-Propenamide, 2-(acetylamino)-N,3-diphenyl- is unique due to its specific functional groups and the resulting chemical properties. Its structure allows for distinct interactions and reactions that are not observed in similar compounds .
Properties
CAS No. |
55636-13-0 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-acetamido-N,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C17H16N2O2/c1-13(20)18-16(12-14-8-4-2-5-9-14)17(21)19-15-10-6-3-7-11-15/h2-12H,1H3,(H,18,20)(H,19,21) |
InChI Key |
XRTWIKWFQVFGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















